methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate
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Overview
Description
Methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate is a complex organic compound that features a combination of indole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the ethoxyphenyl group and the formation of the oxobutanoate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and verifying the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl and indole groups can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted phenyl and indole derivatives.
Scientific Research Applications
Methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s structural features make it a useful probe in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets and pathways. The indole and phenyl groups can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate
- Methyl 4-(4-hydroxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate
- Methyl 4-(4-chlorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoate
Uniqueness
Methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
methyl 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-26-15-10-8-14(9-11-15)20(23)12-17(21(24)25-2)18-13-22-19-7-5-4-6-16(18)19/h4-11,13,17,22H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWBDPFQELWOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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